The presence of the boronic acid ester group suggests 2-Chloro-1,3,2-benzodioxaborole could be a useful building block for organic synthesis. Boronic acid esters are valuable reagents in Suzuki-Miyaura couplings, a powerful carbon-carbon bond forming reaction in organic chemistry . The introduction of the chlorine atom at the 2-position could potentially influence the reactivity of the molecule in coupling reactions.
The benzodioxaborole core structure is present in some compounds with interesting biological properties . Further research is needed to explore if 2-Chloro-1,3,2-benzodioxaborole exhibits any medicinal activity.
Certain boronic acid-containing molecules have been explored for their potential applications in material science . The unique combination of functional groups in 2-Chloro-1,3,2-benzodioxaborole might warrant investigation into its material properties.
2-Chloro-1,3,2-benzodioxaborole is an organoboron compound characterized by its unique bicyclic structure that incorporates a dioxaborole moiety. Its molecular formula is C₆H₄BClO₂, and it features a chlorine atom attached to the benzene ring. The compound is known for its reactivity and is classified as a flammable solid that can cause severe skin burns and eye damage upon contact .
The structure of 2-Chloro-1,3,2-benzodioxaborole consists of a benzene ring fused with a dioxaborole system, which contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
Notably, the compound has been involved in oxyboration reactions that yield borylated derivatives of benzofurans. This reaction pathway has been optimized for better yields and efficiency in synthetic applications .
Several methods exist for synthesizing 2-Chloro-1,3,2-benzodioxaborole:
2-Chloro-1,3,2-benzodioxaborole finds applications primarily in chemical research and organic synthesis. Its utility extends to:
Interaction studies involving 2-Chloro-1,3,2-benzodioxaborole focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways and its role in catalysis. Additionally, research into its interaction with biological molecules may reveal insights into its therapeutic potential.
Several compounds share structural or functional similarities with 2-Chloro-1,3,2-benzodioxaborole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boron Trifluoride | Boron Compound | Highly reactive gas used in Lewis acid catalysis. |
Catecholborane | Boron-Derivative | Used for oxyboration reactions; more stable than 2-chloro derivative. |
Boronate Esters | Organoboron Compound | Stable under aqueous conditions; used in Suzuki coupling reactions. |
B-Chlorocatecholborane | Chlorinated Boron Compound | Precursor for various borylation reactions; similar reactivity profile. |
The uniqueness of 2-Chloro-1,3,2-benzodioxaborole lies in its specific bicyclic structure and the presence of chlorine, which influences its reactivity and potential applications compared to other boron-containing compounds.
Flammable;Corrosive;Irritant